



Application Notes and Protocols: Yeast as a Model System to Study Osmotin Function

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Compound of Interest		
Compound Name:	osmotin	
Cat. No.:	B1177005	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Osmotin**, a member of the pathogenesis-related (PR)-5 protein family found in plants, plays a crucial role in defense against fungal pathogens.[1][2] Its ability to induce programmed cell death in fungi makes it a protein of significant interest for agricultural and therapeutic applications. The budding yeast, Saccharomyces cerevisiae, has emerged as a powerful model organism to dissect the molecular mechanisms underlying **osmotin**'s antifungal activity. This is due to its genetic tractability, conserved signaling pathways, and the availability of a vast toolkit for molecular and cellular biology. These application notes provide a comprehensive overview and detailed protocols for utilizing yeast to study **osmotin** function.

I. Mechanism of Osmotin Action in Yeast

Osmotin exerts its cytotoxic effects on S. cerevisiae through a multi-step process that involves interaction with the cell wall, binding to a plasma membrane receptor, and the activation of specific intracellular signaling cascades, ultimately leading to apoptosis.[3][4]

Cell Wall Interaction: The yeast cell wall is the first point of contact for osmotin. The composition of the cell wall, particularly the presence of proteins with internal repeats (PIR proteins), can influence sensitivity to osmotin.[5][6][7] Overexpression of PIR proteins has been shown to increase resistance, suggesting they may mask osmotin's target or reduce its accessibility to the plasma membrane.[5][8][9]



- Plasma Membrane Receptor: **Osmotin** binds to a seven-transmembrane domain receptor-like protein, Pho36 (also known as Izh2p).[4][10] This protein is a homolog of the mammalian adiponectin receptor and plays a crucial role in mediating **osmotin**'s effects.[4]
- Signal Transduction: Upon binding to Pho36, osmotin activates intracellular signaling pathways. Notably, it subverts the pheromone response mitogen-activated protein kinase (MAPK) cascade, leading to a cytotoxic effect.[3] This activation occurs independently of the canonical pheromone receptor. Additionally, osmotin-induced apoptosis involves the Ras2/cAMP pathway.[1][4]

II. Data Presentation: Quantitative Analysis of Osmotin Activity

The following tables summarize key quantitative data from studies on **osmotin**'s effect on S. cerevisiae.

Table 1: Osmotin Cytotoxicity in Different Yeast Strains

Yeast Strain	Genotype/Char acteristic	Osmotin Concentration (µg/ml)	Effect	Reference
BWG7a	Highly sensitive laboratory strain	10-20	LD50 (Lethal Dose, 50%)	[9][11]
DT8-1D	Tolerant strain (PIR1 PIR2 PIR3)	>50	High resistance	[9][11]
YAT1588	Sensitive strain (Δpir1 Δpir2 Δpir3)	~20	Increased sensitivity compared to wild type	[9][11]
BWG7a (spheroplasts)	Cell wall removed	12.5 ± 3.6	LD50	[9][11]
DT8-1D (spheroplasts)	Cell wall removed	20.8 ± 2.8	LD50	[9][11]



Table 2: Genetic Determinants of Osmotin Resistance

Gene(s) Modified	Modification	Effect on Osmotin Sensitivity	Reference
PIR genes	Overexpression	Increased resistance	[5][8][9]
PIR genes	Deletion	Increased sensitivity	[5][8][9]
SSD1	Expression of SSD1-v allele	Resistance	[6]
SSD1	Expression of SSD1-d allele or deletion	High sensitivity	[6]
PHO36/IZH2	Deletion	Reduced sensitivity	[4]
SST2	Mutation	Supersensitivity	[3]

III. Experimental ProtocolsProtocol 1: Yeast Sensitivity Assay to Osmotin

This protocol details the methodology to determine the sensitivity of a yeast strain to **osmotin** by measuring the IC50 (Inhibitory Concentration, 50%) and LD50.

Materials:

- Yeast strain of interest
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Purified osmotin protein
- Sterile 96-well microtiter plates
- Spectrophotometer (for OD600nm measurement)
- Incubator shaker (30°C)
- Sterile water or appropriate buffer



YPD agar plates

Procedure for IC50 Determination:

- Inoculate the yeast strain in 5 ml of YPD medium and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture to an OD600nm of 0.01-0.05 in fresh YPD medium.
- Prepare a serial dilution of purified osmotin in YPD medium in a 96-well plate. Include a noosmotin control.
- Add the diluted yeast culture to each well. The final volume in each well should be 200 μl.
- Incubate the plate at 30°C with shaking for 16-20 hours.
- Measure the OD600nm of each well using a microplate reader.
- Calculate the percentage of growth inhibition for each osmotin concentration relative to the no-osmotin control.
- The IC50 is the concentration of **osmotin** that causes a 50% reduction in growth.[11]

Procedure for LD50 Determination:

- Grow the yeast strain to mid-log phase (OD600nm of ~0.5-0.8) in YPD medium.
- Harvest the cells by centrifugation and wash them with sterile water.
- Resuspend the cells to a density of approximately 6 x 10⁷ cells/ml in YPD medium.
- Prepare different concentrations of purified osmotin in microcentrifuge tubes.
- Add the yeast cell suspension to each tube and incubate for 1 hour at 30°C.[11]
- After incubation, serially dilute the cell suspensions in sterile water.
- Plate a known volume of each dilution onto YPD agar plates.
- Incubate the plates at 30°C for 2-3 days until colonies are visible.



- Count the number of viable colonies for each osmotin concentration and the no-osmotin control.
- The LD50 is the concentration of osmotin that results in a 50% reduction in viable counts.
 [11]

Protocol 2: Heterologous Expression of Osmotin in S. cerevisiae

This protocol provides a general workflow for expressing a plant-derived **osmotin** gene in yeast.

Materials:

- Yeast expression vector (e.g., pYES2, containing an inducible promoter like GAL1)
- S. cerevisiae strain suitable for heterologous expression (e.g., W303, BY4741)
- Osmotin cDNA
- Restriction enzymes and T4 DNA ligase
- E. coli competent cells for plasmid amplification
- Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
- Selective media for yeast (e.g., synthetic complete medium lacking uracil for pYES2)
- Galactose for induction

Procedure:

- Gene Cloning:
 - Amplify the osmotin cDNA by PCR, adding appropriate restriction sites to the primers.
 - Digest both the PCR product and the yeast expression vector with the chosen restriction enzymes.



- Ligate the digested osmotin cDNA into the digested vector.
- Transform the ligation product into E. coli and select for colonies containing the recombinant plasmid.
- Verify the correct insertion by restriction digest and sequencing.

Yeast Transformation:

- Transform the confirmed plasmid into the desired S. cerevisiae strain using a standard yeast transformation protocol.
- Plate the transformed cells onto selective medium and incubate at 30°C until colonies appear.

Protein Expression:

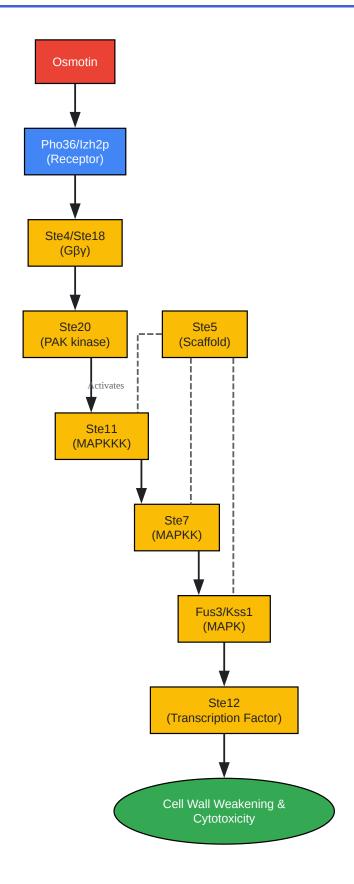
- Inoculate a single colony of the transformed yeast into selective medium containing glucose and grow overnight.
- The next day, wash the cells and resuspend them in selective medium containing galactose to induce protein expression.
- Incubate at 30°C with shaking for the desired amount of time (e.g., 4-24 hours).

Verification of Expression:

- Harvest the yeast cells and prepare a protein extract.
- Analyze the protein extract by SDS-PAGE and Western blotting using an antibody against
 osmotin or a tag incorporated during cloning.

IV. Visualizations: Signaling Pathways and Workflows Osmotin-Induced Pheromone Response Pathway in Yeast



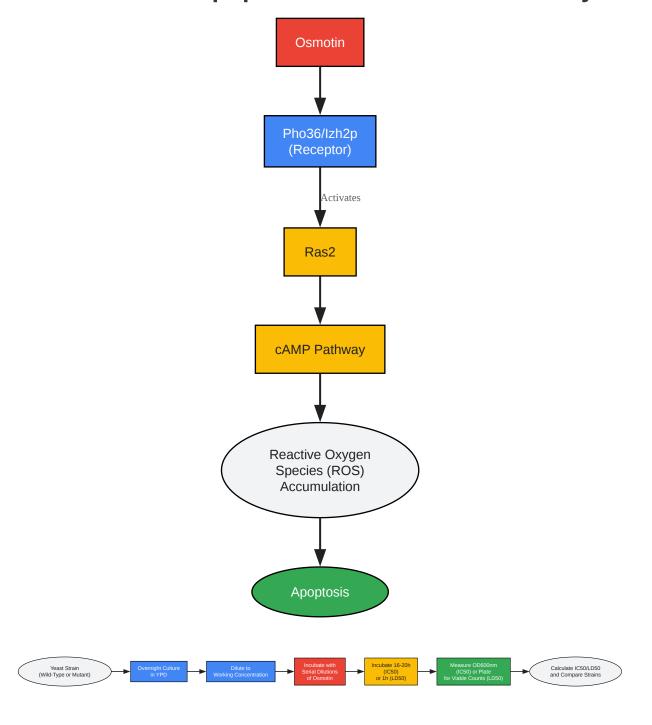


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Caption: Osmotin signaling cascade in yeast.



Osmotin-Induced Apoptosis via Ras/cAMP Pathway



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Caption: Workflow for yeast **osmotin** sensitivity assay.



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